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Compound of Interest |

Compound Name: 1-(4-Chloropyridin-2-yl)ethanol
CAS No.: 121638-26-4
Cat. No.: B2657841

Get Quote

An In-Depth Technical Guide to 1-(4-Chloropyridin-2-yl)ethanol: Synthesis, Properties, and
Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(4-chloropyridin-2-yl)ethanol, a
key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity,
physicochemical properties, synthetic methodologies, and its emerging role in the development
of novel therapeutic agents. This document is intended for researchers, scientists, and
professionals in the field of drug development seeking to leverage this versatile molecule in
their research endeavors.

Compound Identification and Chemical Properties

At its core, 1-(4-chloropyridin-2-yl)ethanol is a derivative of pyridine, a fundamental
heterocyclic aromatic organic compound.[1] The strategic placement of a chloro group at the 4-
position and a 1-hydroxyethyl group at the 2-position of the pyridine ring imparts unique
electronic and steric properties, making it a valuable synthon for creating diverse molecular
architectures.
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IUPAC Name and InChlKey

o |[UPAC Name: 1-(4-chloropyridin-2-yl)ethanol

e InChiKey: SHGCCYFIQMOVEM-UHFFFAOYSA-N

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 1-(4-
chloropyridin-2-yl)ethanol is presented in the table below. This data is crucial for handling,
storage, and application in a laboratory setting.

Property Value Reference
Molecular Formula C7HsCINO

Molecular Weight 157.6 g/mol

Physical Form Solid

Purity 97%

Storage Conditions Inert atmosphere, 2-8°C

Signal Word Warning

Hazard Statements H302, H315, H319, H335

Precautionary Statements P261, P305+P351+P338

Hazard statement H302 indicates the substance is harmful if swallowed. H315 points to it
causing skin irritation, while H319 signifies it causes serious eye irritation. H335 suggests it
may cause respiratory irritation. Precautionary statement P261 advises to avoid breathing
dust/fume/gas/mist/vapors/spray. P305+P351+P338 provides instructions for eye contact:
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to
do. Continue rinsing.

Synthesis of 1-(4-Chloropyridin-2-yl)ethanol

The synthesis of 1-(4-chloropyridin-2-yl)ethanol can be strategically approached through the
reduction of the corresponding ketone, 1-(4-chloropyridin-2-yl)ethanone. This method is a
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cornerstone of organic synthesis, offering high yields and selectivity.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1-(2-chloropyridin-4-
yl)ethanone as the immediate precursor. This ketone can be synthesized from commercially
available starting materials.

Reduction @-(4-Chloropyridin-2-yl)ethanoD

@-(4-ChIoropyridin-2-yl)ethanon9<

Click to download full resolution via product page

A simplified retrosynthetic pathway for 1-(4-Chloropyridin-2-yl)ethanol.

Experimental Protocol: Reduction of 1-(4-Chloropyridin-
2-yl)ethanone

This protocol details a robust method for the synthesis of 1-(4-chloropyridin-2-yl)ethanol via
the reduction of its ketone precursor. The choice of sodium borohydride as the reducing agent
is predicated on its mild nature and high selectivity for ketones in the presence of other
reducible functional groups.

Materials:

e 1-(2-Chloropyridin-4-yl)ethanone

e Methanol

e Sodium borohydride (NaBHa4)

e Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate (NaHCOs) solution
¢ Anhydrous magnesium sulfate (MgSOQOa)

¢ Round-bottom flask
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e Magnetic stirrer

e Separatory funnel
» Rotary evaporator
Procedure:

 Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 1-(2-chloropyridin-4-
yl)ethanone in methanol (approximately 10 mL per gram of ketone).

e Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the
temperature down to 0-5°C.

e Reduction: Slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small
portions. The slow addition is crucial to control the exothermic reaction and prevent
excessive foaming.

o Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1 hour. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is
consumed.

e Quenching: Carefully quench the reaction by the slow addition of water.
e Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

» Extraction: To the remaining aqueous layer, add dichloromethane and transfer the mixture to
a separatory funnel. Extract the aqueous layer three times with dichloromethane.

e Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium
bicarbonate, followed by brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to yield the crude product.

 Purification: The crude 1-(4-chloropyridin-2-yl)ethanol can be purified by column
chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to
afford the pure product.
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A step-by-step workflow for the synthesis of 1-(4-Chloropyridin-2-yl)ethanol.
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Applications in Drug Discovery and Development

The presence of the chloropyridine moiety in a molecule can significantly influence its
pharmacokinetic and pharmacodynamic properties.[2][3] Chlorine, being an electronegative
atom, can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen
bonds and interact with biological targets.[2] Furthermore, the chloro group can serve as a
metabolic hotspot or a point for further chemical modification.

Role as a Chiral Building Block

1-(4-Chloropyridin-2-yl)ethanol possesses a chiral center, making it a valuable precursor for
the synthesis of enantiomerically pure active pharmaceutical ingredients (APISs).[4] The
stereochemistry of a drug is often critical to its efficacy and safety profile.[5] The hydroxyl group
provides a handle for further synthetic transformations, allowing for the construction of more
complex molecular scaffolds.

Potential in the Synthesis of Bioactive Molecules

While direct applications of 1-(4-chloropyridin-2-yl)ethanol are still emerging, its structural
motifs are present in a variety of biologically active compounds. For instance, chloropyridine
derivatives are found in drugs targeting a range of therapeutic areas.[6] The structural similarity
to intermediates used in the synthesis of antihistamines like Cetirizine suggests its potential
utility in developing new antiallergic agents.[5][7]
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Logical relationships in the application of 1-(4-Chloropyridin-2-yl)ethanol in drug discovery.

Conclusion

1-(4-Chloropyridin-2-yl)ethanol is a versatile and valuable building block for medicinal
chemistry and drug discovery. Its well-defined chemical properties, accessible synthesis, and
the strategic placement of functional groups make it an attractive starting point for the
development of novel therapeutic agents. As our understanding of the role of halogenation in
drug design continues to grow, the importance of synthons like 1-(4-chloropyridin-2-
yl)ethanol is set to increase, paving the way for the discovery of next-generation medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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